molecular formula C17H14ClF2NO3S B11096884 ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11096884
M. Wt: 385.8 g/mol
InChI Key: LJAQWOKWOWQBNT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopenta[b]thiophene ring, which is known for its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the ethyl ester group: This step involves esterification, typically using ethanol and an acid catalyst.

    Attachment of the 2-chloro-4,5-difluorophenyl group: This is usually done through a nucleophilic substitution reaction, where the phenyl group is introduced using a halogenated precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and have similar chemical properties.

    Fluorinated aromatic compounds: These compounds contain fluorine atoms on an aromatic ring, which can influence their reactivity and biological activity.

    Chlorinated aromatic compounds: These compounds contain chlorine atoms on an aromatic ring, which can also affect their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClF2NO3S

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H14ClF2NO3S/c1-2-24-17(23)14-8-4-3-5-13(8)25-16(14)21-15(22)9-6-11(19)12(20)7-10(9)18/h6-7H,2-5H2,1H3,(H,21,22)

InChI Key

LJAQWOKWOWQBNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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